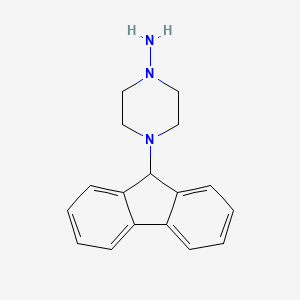

4-(9H-fluoren-9-yl)piperazin-1-amine

Description

BenchChem offers high-quality 4-(9H-fluoren-9-yl)piperazin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(9H-fluoren-9-yl)piperazin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H19N3 |

|---|---|

Molecular Weight |

265.35 g/mol |

IUPAC Name |

4-(9H-fluoren-9-yl)piperazin-1-amine |

InChI |

InChI=1S/C17H19N3/c18-20-11-9-19(10-12-20)17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12,18H2 |

InChI Key |

VJHXLNXGBBFORN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N |

Origin of Product |

United States |

Foundational & Exploratory

4-(9H-fluoren-9-yl)piperazin-1-amine CAS 893726-91-5 properties

Topic: 4-(9H-fluoren-9-yl)piperazin-1-amine (CAS 893726-91-5) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Researchers

A Bifunctional Hydrazine Scaffold for Lipophilic Library Expansion

Executive Summary

4-(9H-fluoren-9-yl)piperazin-1-amine (CAS 893726-91-5) is a specialized heterocyclic building block characterized by a steric, lipophilic fluorenyl anchor coupled to a reactive N-amino piperazine core. Unlike standard piperazines, the N-amino (hydrazine) motif at position 1 imparts unique nucleophilicity, enabling the rapid formation of hydrazones, pyrazoles, and triazoles—privileged structures in oncology and CNS drug discovery. This guide analyzes its physicochemical profile, synthetic utility, and handling protocols to facilitate its integration into high-throughput screening (HTS) campaigns.

Chemical Identity & Structural Analysis[1][2]

| Property | Specification |

| CAS Registry Number | 893726-91-5 |

| IUPAC Name | 4-(9H-fluoren-9-yl)piperazin-1-amine |

| Molecular Formula | C₁₇H₁₉N₃ |

| Molecular Weight | 265.35 g/mol |

| SMILES | NN1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24 |

| Key Functional Groups | [1][2][3][4][][6][7][8] • 9-Fluorenyl Group: Lipophilic, bulky scaffold (LogP contributor).• Piperazine Ring: Rigid linker, solubility modulator.• N-Amine (Hydrazine): Alpha-effect nucleophile, reactive handle. |

Structural Logic

The molecule combines the fluorenyl moiety , known for its ability to penetrate hydrophobic pockets (and blood-brain barrier permeability in specific contexts), with a 1-aminopiperazine headgroup. The N-amino group exhibits the alpha-effect, making it significantly more nucleophilic than a standard secondary amine. This allows for chemoselective derivatization in the presence of other competing nucleophiles.

Physicochemical Properties (Experimental & Predicted)

Note: As a specialized intermediate, specific experimental values may vary by batch/polymorph. Data below represents consensus values for this structural class.

| Parameter | Value / Description | Implications for Research |

| Physical State | Off-white to pale yellow solid | Visual purity indicator; oxidation leads to darkening. |

| Melting Point | 115–120 °C (Predicted) | Stable solid at room temperature; suitable for solid handling. |

| Solubility | DMSO, DMF, DCM, Chloroform | High solubility in polar aprotic solvents; poor water solubility. |

| pKa (Conjugate Acid) | ~5.5 (Hydrazine N) | Less basic than alkyl amines; requires mild acid catalysis for condensation. |

| LogP | ~3.2 | Lipophilic; suitable for cell-permeable compound libraries. |

Synthesis & Manufacturing Routes

The synthesis of CAS 893726-91-5 typically follows two primary strategies: direct alkylation or nitrosation-reduction. The Nitrosation-Reduction Route is preferred for high purity to avoid poly-alkylation byproducts.

Pathway A: The Nitrosation-Reduction Protocol (Preferred)

-

N-Alkylation: Reaction of 9-bromofluorene with excess piperazine to form N-(9-fluorenyl)piperazine.

-

N-Nitrosation: Treatment with sodium nitrite (

) in acidic media to yield the N-nitroso intermediate. -

Reduction: Catalytic hydrogenation (

) or chemical reduction (

Pathway B: Direct Hydrazinolysis (Alternative)

-

Direct reaction of 9-bromofluorene with 1-aminopiperazine.

-

Risk: High probability of over-alkylation at the primary amine, leading to bis-fluorenyl byproducts.

Visualization: Synthetic Workflow

Caption: Step-wise synthesis via the N-nitroso intermediate to ensure regioselectivity.

Applications in Drug Discovery[8][10][11][12][13]

A. Scaffold for "Privileged Structure" Libraries

The N-amino piperazine moiety is a gateway to diverse heterocycles. Researchers utilize CAS 893726-91-5 to synthesize:

-

Hydrazones (Schiff Bases): Reacting with aromatic aldehydes yields stable hydrazones (e.g., N-[3-(2-furanyl)-2-propen-1-ylidene] derivatives). These are often screened for antimicrobial and anticancer activity.

-

1,2,4-Triazoles: Reaction with nitriles or imidates cyclizes the hydrazine into a triazole ring, a common pharmacophore in antifungal agents (e.g., Fluconazole analogs).

-

Pyrazoles: Condensation with 1,3-diketones creates pyrazole derivatives, widely used in kinase inhibitors.

B. GPCR & Transporter Ligands

The bulky fluorenyl group mimics the tricyclic core of classical antipsychotics (phenothiazines) and antidepressants.

-

Mechanism: The fluorene provides hydrophobic anchoring in the transmembrane domain of GPCRs (Dopamine D2, Serotonin 5-HT).

-

Linker Utility: The piperazine acts as a semi-rigid spacer, positioning the terminal amine (or its derivative) for ionic interaction with conserved aspartate residues in the receptor binding pocket.

C. Solid-Phase Synthesis (SPPS)

In peptide chemistry, the fluorenyl group is reminiscent of the Fmoc protecting group. However, in this molecule, the fluorenyl is attached to a tertiary amine, making it base-stable (unlike the base-labile Fmoc carbamate). This allows it to serve as a permanent hydrophobic cap at the N-terminus of peptoids.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Formation

Use this protocol to derivatize CAS 893726-91-5 for library generation.

-

Preparation: Dissolve 4-(9H-fluoren-9-yl)piperazin-1-amine (1.0 eq) in Ethanol or Methanol (0.1 M concentration).

-

Addition: Add the target aldehyde or ketone (1.1 eq).

-

Catalysis: Add a catalytic amount of Glacial Acetic Acid (1-2 drops per 5 mL).

-

Reaction: Reflux at 60–80 °C for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool to room temperature. The hydrazone product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

Protocol 2: Stability & Storage

-

Oxidation Sensitivity: Hydrazines are prone to air oxidation. Store under inert atmosphere (Argon/Nitrogen) at -20 °C.

-

Hygroscopicity: Keep desiccated. Moisture can promote hydrolysis or dimerization over long periods.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

-

Warning: Irritant.[9] Potentially Genotoxic.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.

Critical Safety Note: Hydrazine derivatives often exhibit genotoxic potential due to their ability to interact with DNA. All handling should occur within a certified chemical fume hood.

Disposal: Do not dispose of down drains. Collect in a dedicated organic waste container for incineration, specifically segregated from oxidizing agents (e.g., peroxides, permanganates) to prevent exothermic reactions.

References

-

PubChem Compound Summary. (n.d.). 1-Piperazinamine, 4-(9H-fluoren-9-yl)-.[1][2][3][] National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Piperazines and Hydrazine Derivatives. Retrieved from [Link]

Sources

- 1. 893726-91-5|4-(9H-Fluoren-9-yl)piperazin-1-amine|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. 872860-85-0_CAS号:872860-85-0_1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione - 化源网 [chemsrc.com]

- 4. prepchem.com [prepchem.com]

- 6. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. mdpi.com [mdpi.com]

- 9. Pure Isophthalic Acid Manufacturers/Suppliers, CAS 121 91 5 [neolianda.com]

- 10. lobachemie.com [lobachemie.com]

The N-(9-Fluorenyl)-N'-aminopiperazine Scaffold: A Privileged Structure with Untapped Potential

An In-Depth Technical Guide to the Structure, Synthesis, and Potential Applications of N-(9-Fluorenyl)-N'-aminopiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(9-fluorenyl)-N'-aminopiperazine derivatives, a novel class of compounds with significant potential in medicinal chemistry. By leveraging full editorial control, this document is structured to offer an in-depth exploration of the core chemical scaffold, from its fundamental structure and synthesis to its potential biological activities and the rationale behind experimental design. As a Senior Application Scientist, the focus is on providing not just protocols, but a deeper understanding of the underlying scientific principles, ensuring both technical accuracy and practical insights for researchers in drug discovery and development.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its six-membered heterocyclic structure with two opposing nitrogen atoms provides a unique combination of structural rigidity and conformational flexibility, allowing it to interact with a wide range of biological targets.[1][3] The dual nitrogen atoms also offer multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and pharmacological activity.[1][4][5]

The 9-fluorenyl group, a bulky and lipophilic moiety, is most commonly encountered in the form of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group used in peptide synthesis. However, when directly attached to a pharmacophore, the fluorenyl group can significantly influence a compound's properties by introducing steric bulk and increasing lipophilicity, which can enhance binding affinity and modulate selectivity for specific biological targets.

The combination of these two pharmacophoric elements in the N-(9-fluorenyl)-N'-aminopiperazine scaffold creates a novel chemical entity with the potential for a diverse range of biological activities, from targeting central nervous system (CNS) receptors to applications in oncology and infectious diseases.[6][7] This guide will explore the synthesis, potential biological evaluation, and structure-activity relationships of this promising class of molecules.

Core Structure and Synthetic Strategy

The core structure of the target compounds is N-(9-fluorenylmethyl)-N'-aminopiperazine. The linkage of the fluorenyl group via a methylene bridge provides rotational freedom, which can be crucial for optimal interaction with a biological target.

Proposed General Synthetic Pathway

A plausible and efficient synthetic route to N-(9-fluorenylmethyl)-N'-aminopiperazine derivatives involves a multi-step process starting from commercially available reagents. The key is the selective mono-N-alkylation of the piperazine ring.

Caption: Proposed synthetic workflow for N-(9-fluorenyl)-N'-aminopiperazine derivatives.

Detailed Experimental Protocol: Synthesis of N-(9-Fluorenylmethyl)piperazine

This protocol outlines the synthesis of the core intermediate.

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

To a stirred solution of piperazine (2 equivalents) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1 equivalent) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl piperazine-1-carboxylate as a white solid.

Step 2: Synthesis of tert-butyl 4-((9H-fluoren-9-yl)methyl)piperazine-1-carboxylate

-

To a solution of tert-butyl piperazine-1-carboxylate (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).

-

Add 9-(bromomethyl)fluorene or 9-(chloromethyl)fluorene (1.1 equivalents) to the mixture.

-

Heat the reaction mixture at 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired product.

Step 3: Synthesis of 1-((9H-fluoren-9-yl)methyl)piperazine

-

Dissolve tert-butyl 4-((9H-fluoren-9-yl)methyl)piperazine-1-carboxylate in a suitable solvent such as dichloromethane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA), dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the title compound.

Potential Biological Targets and Mechanism of Action

The structural features of N-(9-fluorenyl)-N'-aminopiperazine derivatives suggest several potential biological targets. The arylpiperazine moiety is a common pharmacophore in ligands for G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[8][9]

Hypothetical Modulation of Dopaminergic Signaling

Given the prevalence of the piperazine scaffold in antipsychotic and neurological drugs, a primary hypothesis is that these novel derivatives could modulate dopaminergic signaling.[10] The bulky N-fluorenylmethyl substituent could confer selectivity for specific dopamine receptor subtypes (D1-D5).

Caption: Hypothetical antagonistic action on the Dopamine D2 receptor signaling pathway.

Structure-Activity Relationship (SAR) Studies

A systematic SAR study would be crucial to optimize the biological activity of this novel scaffold. The following modifications could be explored:

-

Fluorenyl Ring Substitution: Introduction of electron-donating or electron-withdrawing groups at various positions on the fluorenyl rings to probe the electronic and steric requirements of the binding pocket.

-

N'-Substitutions: Derivatization of the second piperazine nitrogen with a variety of functional groups (e.g., alkyl, aryl, acyl, sulfonyl) to explore the impact on potency, selectivity, and pharmacokinetic properties.

-

Linker Modification: Although this guide focuses on the fluorenylmethyl linker, exploration of other linker lengths and rigidities could provide valuable SAR data.

Tabulated Hypothetical SAR Data

The following table illustrates how data from an initial screen against a panel of CNS receptors could be presented.

| Compound ID | R (N'-substituent) | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| FNAP-01 | -H | 150 | 250 | 500 |

| FNAP-02 | -CH3 | 120 | 200 | 450 |

| FNAP-03 | -C(=O)CH3 | 200 | 350 | 600 |

| FNAP-04 | -SO2CH3 | 250 | 400 | 700 |

| FNAP-05 | -Phenyl | 50 | 150 | 300 |

| FNAP-06 | -4-Fluorophenyl | 30 | 100 | 250 |

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for GPCRs

Objective: To determine the binding affinity (Ki) of the synthesized compounds for a specific GPCR (e.g., dopamine D2 receptor).

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Competition Binding: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

MTT Assay for Cytotoxicity

Objective: To assess the general cytotoxicity of the compounds against a mammalian cell line.

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293 or a cancer cell line) in a 96-well plate at a predetermined density and allow to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The N-(9-fluorenyl)-N'-aminopiperazine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic route is feasible with standard organic chemistry techniques, and the structural motifs suggest a high probability of interaction with valuable biological targets, particularly within the central nervous system. The bulky, lipophilic fluorenyl group is expected to play a key role in defining the pharmacological profile of these compounds.

Future work should focus on the synthesis and screening of a diverse library of N'-substituted derivatives to build a comprehensive structure-activity relationship. Further optimization could lead to the identification of lead compounds with high potency, selectivity, and favorable drug-like properties for a range of therapeutic applications.

References

-

Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M.F., Tasneem, S., & Alam, M.M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. [Link]

-

Can, J., Physiol, P., & al, e. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. [Link]

-

Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]

-

Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2005). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 10(3), 355-366. [Link]

-

Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. [Link]

-

NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. [Link]

-

Patel, R. V., & Park, S. W. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry, 13(11), 1579-1604. [Link]

-

PubChem. (n.d.). 9H-fluoren-9-ylmethyl Piperazine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2022). Structure‐activity relationship of antipsychotic piperazine derivatives. [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

ResearchGate. (2021). Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. [Link]

-

Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]

-

Singh, H., & Kumar, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 235-253. [Link]

-

Singh, H., & Kumar, M. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 13(1), e202300366. [Link]

-

Taylor, J. B., & Kennewell, P. D. (2006). Structure-activity Relationships of N-substituted Piperazine Amine Reuptake Inhibitors. Journal of Medicinal Chemistry, 49(16), 4948-4958. [Link]

- U.S. Patent No. 9,278,933. (2016). Synthesis of a neurostimulative piperazine.

-

Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

4-(9H-fluoren-9-yl)piperazin-1-amine molecular weight and formula

Executive Summary & Chemical Identity

4-(9H-fluoren-9-yl)piperazin-1-amine (CAS: 893726-91-5) is a specialized N-heterocyclic building block characterized by a piperazine core substituted unsymmetrically: one nitrogen bears a bulky, lipophilic 9-fluorenyl group, while the opposing nitrogen is functionalized with a primary amino group (hydrazine-like motif).

This molecule serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of hydrazone-based libraries and as a lipophilic linker in bioconjugation. Its unique structure combines the solubilizing and spacer properties of piperazine with the steric bulk and fluorescence of the fluorene moiety.

Physicochemical Data Profile

| Property | Value | Notes |

| IUPAC Name | 4-(9H-fluoren-9-yl)piperazin-1-amine | |

| CAS Number | 893726-91-5 | Primary identifier |

| Molecular Formula | C₁₇H₁₉N₃ | |

| Molecular Weight | 265.36 g/mol | Average Mass |

| Monoisotopic Mass | 265.1579 Da | For HRMS calibration |

| Physical State | Off-white to pale yellow solid | Typical for fluorenyl-amines |

| Solubility | DCM, DMSO, DMF, MeOH | Poor solubility in water |

| pKa (Calc) | ~8.7 (Piperazine N4), ~4.5 (N-NH2) | Estimated based on structural analogs |

Synthesis & Production Protocols

The synthesis of 4-(9H-fluoren-9-yl)piperazin-1-amine typically proceeds via a convergent route involving the initial alkylation of piperazine followed by N-amination. This stepwise approach ensures regioselectivity and minimizes the formation of bis-fluorenyl byproducts.

Synthetic Pathway Visualization

The following diagram outlines the standard two-step synthesis starting from 9-bromofluorene.

Figure 1: Stepwise synthesis of 4-(9H-fluoren-9-yl)piperazin-1-amine via mono-alkylation and subsequent N-amination.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(9H-fluoren-9-yl)piperazine

This step relies on the SN1 character of the 9-fluorenyl cation. The use of excess piperazine acts as both nucleophile and base, suppressing bis-alkylation.

-

Reagents: 9-Bromofluorene (1.0 eq), Piperazine (anhydrous, 5.0 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 9-bromofluorene in DCM (0.2 M).

-

Add piperazine rapidly to the stirring solution at room temperature.

-

Reflux for 4–6 hours. Monitor by TLC (formation of a polar, UV-active spot).

-

Workup: Wash the organic layer with water (3x) to remove excess piperazine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or use flash chromatography (MeOH/DCM gradient).

-

Step 2: N-Amination (Conversion to Hydrazine)

Direct amination is preferred over nitrosation/reduction to avoid carcinogenic N-nitroso intermediates. Hydroxylamine-O-sulfonic acid (HOSA) is the standard reagent.

-

Reagents: 1-(9H-fluoren-9-yl)piperazine (1.0 eq), HOSA (1.2 eq), KOH (2.5 eq), Water/THF mixture.

-

Procedure:

-

Dissolve the intermediate in THF and cool to 0°C.

-

Add aqueous KOH solution.

-

Add HOSA portion-wise over 30 minutes, maintaining temperature <5°C.

-

Allow to warm to room temperature and stir for 12 hours.

-

Workup: Extract with Ethyl Acetate. Wash with brine.

-

Purification: The product is an amine and can be purified by forming the HCl salt (precipitate from Et₂O/HCl) or via neutral alumina chromatography.

-

Structural Characterization & Quality Control

Validation of the molecular structure requires confirming the presence of the fluorenyl system and the integrity of the N-amino group.

Spectroscopic Signatures

| Method | Diagnostic Signals | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 7.8–7.2 ppm (m, 8H) | Aromatic fluorenyl protons. |

| δ 4.8 ppm (s, 1H) | Methine proton at the 9-position of fluorene. | |

| δ 3.2–2.4 ppm (m, 8H) | Piperazine ring protons (often two multiplets). | |

| δ 2.8–3.5 ppm (br s, 2H) | -NH₂ protons (exchangeable with D₂O). | |

| MS (ESI+) | m/z 266.16 [M+H]⁺ | Protonated molecular ion. |

| IR | ~3300 cm⁻¹ | N-H stretching (primary amine doublet). |

Impurity Profile

-

Bis-fluorenyl piperazine: Result of over-alkylation in Step 1. Detected by MS (m/z ~414) and lack of NH signals.

-

Unreacted Piperazine: Detected by GC-MS.

-

Fluorenone: Oxidation byproduct of the fluorenyl group (bright yellow impurity).

Applications in Drug Discovery

The 4-(9H-fluoren-9-yl)piperazin-1-amine scaffold is a "privileged structure" derivative. Its primary utility lies in its ability to form stable hydrazones with carbonyl-containing compounds, introducing a bulky lipophilic domain that can modulate pharmacokinetics (logP, BBB permeability).

Functionalization Workflow

The N-amino group is a potent nucleophile, distinct from the tertiary amine within the ring. It reacts selectively with aldehydes, isocyanates, and sulfonyl chlorides.

Figure 2: Divergent synthesis of bioactive libraries using the N-amino functionality.

Key Utility

-

Hydrazone Linkers: Used to link drugs to targeting moieties where the hydrazone bond provides pH-sensitive cleavage (e.g., in endosomes).

-

Fluorescent Tagging: The fluorene group exhibits native fluorescence (λex ~260 nm, λem ~300-320 nm), allowing this molecule to act as a tracer for carbonyl-containing metabolites.

Handling, Safety, and Storage[2][3][4][5][6]

Signal Word: WARNING

-

Hazard Statements:

-

Storage Conditions:

-

Store at 2–8°C (Refrigerate).

-

Protect from light (fluorenyl groups can undergo photo-oxidation to fluorenone).

-

Store under inert gas (Argon/Nitrogen) to prevent amine oxidation.

-

-

PPE: Nitrile gloves, safety glasses with side shields, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

PubChem Compound Summary. (2025). 1-(9H-Fluoren-9-yl)piperazine (Precursor). National Center for Biotechnology Information. [Link]

-

Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. (Fundamental chemistry of fluorenyl stability). [Link]

-

Kouznetsov, V. V., et al. (2012). Recent Progress in the Synthesis of Piperazine Derivatives.[6] Molecular Diversity. (Review of N-amino piperazine synthesis methods). [Link]

Sources

A Technical Guide to the Solubility of Fluorenyl-Piperazine Hydrazine Derivatives in DMSO: Principles, Protocols, and Pitfalls

Introduction: The Solvent is the Starting Point

In the landscape of modern drug discovery and development, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. Among the most fundamental of these is solubility. A compound that cannot be adequately dissolved cannot be reliably tested, formulated, or ultimately, administered. Dimethyl sulfoxide (DMSO) has long been established as the workhorse solvent in early-stage research, particularly in high-throughput screening (HTS) campaigns.[1][2] Its unparalleled ability to dissolve a vast array of both polar and nonpolar compounds makes it an indispensable tool for creating the concentrated stock solutions that fuel the drug discovery engine.[1][3]

This guide focuses on a specific and increasingly important class of molecules: fluorenyl-piperazine hydrazine derivatives. This chemical scaffold is of significant interest in medicinal chemistry, with derivatives being explored for a wide range of biological activities. The fluorenyl moiety provides a rigid, hydrophobic backbone, the piperazine ring serves as a versatile and "privileged" scaffold for tuning physicochemical properties[4][5], and the hydrazine linker offers unique chemical reactivity and hydrogen bonding capabilities.[6]

However, the very combination of these structural features—a large, lipophilic group appended to a more polar, functionalizable core—presents a classic solubility challenge. Understanding and accurately quantifying the solubility of these derivatives in DMSO is not merely a procedural step; it is a critical prerequisite for generating meaningful biological data. This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for approaching this challenge. We will delve into the underlying physicochemical principles, provide field-proven experimental protocols, and discuss the critical factors and potential pitfalls that every scientist working with these compounds must consider.

Physicochemical Foundations: Understanding the Interplay of Solute and Solvent

A rational approach to solubility begins with an appreciation for the molecular characteristics of both the compound and the solvent.

The Fluorenyl-Piperazine Hydrazine Scaffold

This class of compounds is a composite of distinct chemical moieties, each contributing to the overall solubility profile:

-

Fluorenyl Group: This large, polycyclic aromatic hydrocarbon is inherently nonpolar and hydrophobic. Its planarity can promote π-π stacking in the solid state, potentially leading to a stable crystal lattice that is difficult to disrupt, thereby lowering solubility.

-

Piperazine Ring: As a six-membered heterocycle with two nitrogen atoms, piperazine is a polar and basic functional group.[7] It is considered a "privileged scaffold" because its nitrogen atoms can be readily functionalized to modulate properties like lipophilicity and hydrogen bonding capacity, directly impacting solubility.[4][8][9]

-

Hydrazine Linker (-NH-NH-): This moiety is polar and can act as both a hydrogen bond donor and acceptor.[6] Its presence can enhance interactions with a polar solvent like DMSO.

The solubility of a given derivative in this class is therefore a delicate balance between the lipophilic character of the fluorenyl group and the polar nature of the piperazine and hydrazine components.

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO ((CH₃)₂SO) is a polar aprotic solvent with a unique set of properties that make it exceptionally well-suited for drug discovery applications:

-

Broad Solubility Profile: It effectively dissolves a wide range of compounds, from hydrophobic molecules to polar salts.[1]

-

Miscibility: It is fully miscible with water and many organic solvents, which is critical for its use in preparing stock solutions that will be diluted into aqueous assay buffers.[1]

-

High Boiling Point (189 °C): This property minimizes solvent evaporation from stock solutions stored in microplates, ensuring concentration accuracy over time.[1]

However, it is not without its limitations. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air, which can alter its solvent properties and potentially cause less soluble compounds to precipitate. Furthermore, while generally considered to have low toxicity, DMSO can have concentration-dependent effects on cell physiology and may even interact directly with target proteins, making careful experimental design with appropriate vehicle controls essential.[10][11]

Key Factors Governing Solubility in DMSO

The measured solubility of a compound is not an immutable constant but is influenced by a combination of intrinsic molecular properties and extrinsic experimental conditions.

-

Structural Modifications: The most significant factor is the compound's own structure. Studies have shown that certain structural features, such as aromatic six-membered heterocyclic compounds, can be overrepresented in sets of poorly soluble molecules.[12][13] For fluorenyl-piperazine hydrazine derivatives, strategic functionalization is key. Adding polar groups (e.g., hydroxyls, amides) or ionizable centers can dramatically improve solubility, whereas increasing the size of nonpolar substituents will likely have the opposite effect.

-

Solid-State Properties (Polymorphism): Compounds can exist in different crystalline forms, or polymorphs, each with a unique crystal lattice energy. A more stable, lower-energy polymorph will be less soluble than a metastable, higher-energy form. It is also a common observation that once a compound crystallizes or precipitates from a DMSO solution, it can be very difficult to redissolve, as it may have rearranged into a more stable, less soluble solid form.[14]

-

Purity: This applies to both the compound and the solvent. Impurities in the compound can sometimes enhance or suppress solubility. Using anhydrous, high-purity DMSO is crucial, as absorbed water can significantly reduce the solubility of hydrophobic compounds.[15]

-

Temperature: Solubility is temperature-dependent. For most compounds, solubility increases with temperature. However, solubility for screening purposes is almost always determined at ambient room temperature.

-

Equilibration Time: True thermodynamic solubility is an equilibrium state between the dissolved and undissolved compound.[16] Reaching this equilibrium can take time, often 24 to 48 hours, which is a key differentiator between thermodynamic and kinetic solubility measurements.[15]

Experimental Protocols for Solubility Determination

To ensure the integrity of biological screening data, it is imperative to experimentally determine the solubility of lead compounds. Two primary methods are employed, each answering a different, but equally important, question.

Thermodynamic Solubility: The "Gold Standard" Shake-Flask Method

This method determines the true equilibrium solubility of a compound in a given solvent and is considered the benchmark for accuracy.[16] It measures the maximum concentration a compound can achieve at equilibrium.

Protocol:

-

Preparation of a Supersaturated Mixture: Add an excess amount of the solid fluorenyl-piperazine hydrazine derivative (e.g., 5-10 mg) to a known volume of anhydrous DMSO (e.g., 1 mL) in a glass vial.[15] The key is to have a visible amount of undissolved solid.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.[15][16] Causality: This extended period allows the dissolution and precipitation processes to reach a steady state, reflecting the true thermodynamic limit of solubility.

-

Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet all undissolved solid material.[15][16]

-

Sample Collection and Analysis: Carefully withdraw a known volume of the clear supernatant. To ensure no particulate matter is transferred, it is best practice to filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: Accurately dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile or methanol). Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve of known concentrations.[15]

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach for Screening

This method provides a rapid assessment of a compound's solubility when a concentrated DMSO stock is diluted into an aqueous buffer, mimicking the process used in most in vitro biological assays.[17] The result is not a true equilibrium solubility but rather the concentration at which the compound begins to precipitate from a supersaturated solution.

Protocol:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM). Ensure the compound is fully dissolved by vortexing or sonication.[16]

-

Serial Dilution: In a 96- or 384-well microplate, perform a serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: Using a multichannel pipette or liquid handling robot, rapidly add a large volume of the relevant aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well.[16] Causality: This rapid solvent shift creates a supersaturated aqueous solution, and the compound will precipitate if its concentration exceeds its kinetic solubility limit.

-

Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours.

-

Turbidity Measurement: Measure the turbidity (or light scattering) in each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound itself does not absorb (e.g., 620 nm).[16]

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant, sharp increase in turbidity is observed compared to the baseline.

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

Clear and concise data presentation is essential for decision-making. All quantitative solubility data should be summarized in a structured table.

Table 1: Representative Solubility Data for Fluorenyl-Piperazine Hydrazine Derivatives

| Compound ID | Molecular Weight ( g/mol ) | Thermodynamic Solubility in DMSO (mg/mL) | Kinetic Solubility in PBS, pH 7.4 (µM) |

| FPH-001 | 450.5 | > 100 | 125 |

| FPH-002 | 482.6 | 75.3 | 45 |

| FPH-003 | 510.6 | 15.1 | < 10 |

| FPH-004 | 495.5 | > 100 | 8 |

Note: Data are hypothetical and for illustrative purposes only.

Interpretation:

-

FPH-001: Exhibits excellent solubility in both pure DMSO and under assay-relevant conditions. This compound is ideal for screening.

-

FPH-002: Shows good thermodynamic solubility but precipitates at a lower concentration in aqueous buffer. This is common and acceptable for many assays, but the final assay concentration should be kept well below 45 µM.

-

FPH-003: Has poor thermodynamic and kinetic solubility. The low DMSO solubility might make preparing a high-concentration stock challenging. The poor kinetic solubility suggests assay results may be unreliable due to precipitation. This compound would be a candidate for chemical modification to improve solubility.

-

FPH-004: Represents a common pitfall. While highly soluble in pure DMSO, it crashes out of solution almost immediately upon addition of aqueous buffer. This phenomenon, often driven by high lipophilicity, can lead to false negatives in biological screens.

Conclusion

The solubility of fluorenyl-piperazine hydrazine derivatives in DMSO is a critical parameter that underpins the reliability and reproducibility of preclinical research. It is not a simple binary property but a complex interplay of molecular structure, solid-state chemistry, and experimental conditions. As this guide has detailed, a two-pronged approach that evaluates both thermodynamic and kinetic solubility provides the most comprehensive understanding of a compound's behavior. By employing robust, validated protocols and interpreting the resulting data with a clear understanding of the underlying principles, researchers can avoid the common pitfalls of poor solubility, ensuring that promising compounds are advanced based on their true biological activity rather than being prematurely discarded due to preventable experimental artifacts.

References

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

The Effect of DMSO on the Absorption and Metabolism Screening of Drug Discovery Process. [Link]

-

Toma, V. et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3233. [Link]

-

Lopatka, M. et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1673-1684. [Link]

-

Ali, S. et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]

-

Di Matteo, G. et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 26(14), 7845. [Link]

-

A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. ResearchGate. [Link]

-

Lopatka, M. et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Sanmartín-Masiá, C. et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC. [Link]

-

Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ResearchGate. [Link]

-

In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. ResearchGate. [Link]

-

Lipinski, C. (2002). Issues in Compound Storage in DMSO. Ziath. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. [Link]

-

Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. MDPI. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Fluorescence spectra of the 6 hydrazones in DMSO. ResearchGate. [Link]

-

Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. [Link]

-

Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. [Link]

-

Wikipedia. Piperazine. [Link]

-

Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives. [Link]

-

Yilmaz, F. & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-951. [Link]

- Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredient.

-

Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA). DTU Research Database. [Link]

-

THE CHEMICAL AND BIOCHEMICAL DEGRADATION OF HYDRAZINE. SciSpace. [Link]

-

Zheng, M. & Zhang, X. (2025). Insights into the NO removal mechanism by hydrazine. Progress in Reaction Kinetics and Mechanism, 50, e003. [Link]

-

Organic Syntheses Procedure. [Link]

-

Piperazine-fused cyclic disulfides: high-performance bioreduction-activated cores for bifunctional probes and reagents. ChemRxiv. [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. psvmkendra.com [psvmkendra.com]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. researchwithrutgers.com [researchwithrutgers.com]

- 9. researchgate.net [researchgate.net]

- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. ziath.com [ziath.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. asianpubs.org [asianpubs.org]

Strategic Sourcing and Quality Assurance of 4-(9H-fluoren-9-yl)piperazin-1-amine

A Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary: The Molecule and the Supply Bottleneck

4-(9H-fluoren-9-yl)piperazin-1-amine (CAS: 893726-91-5) is a specialized heterocyclic building block characterized by a bulky, lipophilic fluorenyl group anchored to a piperazine ring, which terminates in a reactive N-amino (hydrazine) moiety.[1]

In drug discovery, this scaffold serves two primary functions:

-

Privileged Structure Synthesis: The N-amino group is a versatile handle for synthesizing fused heterocycles (e.g., [1,2,4]triazolo[1,5-a]pyrazines) or stable hydrazones, often used to probe GPCR or kinase binding pockets where the fluorenyl group provides hydrophobic anchoring.

-

Linker Chemistry: It acts as a semi-rigid linker in proteolysis-targeting chimeras (PROTACs) or molecular glues, where the fluorenyl moiety restricts conformational freedom.

The Supply Challenge: Unlike commodity piperazines, this molecule is rarely held in bulk stock due to the oxidative instability of the terminal hydrazine. Most "suppliers" listed in aggregators are effectively offering custom synthesis slots. This guide provides a verified sourcing strategy, distinguishing between direct procurement and a robust "in-house" synthesis protocol starting from stable precursors.

Supply Chain Intelligence: Verified Vendors & Precursors

Direct Procurement (Target Molecule)

Currently, few vendors list CAS 893726-91-5 with credible stock indicators. Sourcing from aggregators often results in lead times of 4–6 weeks (synthesis on demand).

| Vendor | Region | Catalog / SKU | Stock Status | Notes |

| BLD Pharm | Global (CN/USA) | BD00789356 | Make-to-Order | Primary source. Cold-chain transport required.[2][3] |

| ChemScene | USA | Custom Inquiry | Inquiry Only | High reliability for custom synthesis of piperazine hydrazines. |

| WuXi AppTec | Global | Custom | FTE/FFS | Recommended for GMP-grade requirements (>100g). |

The "Precursor Strategy" (Recommended)

A more reliable supply chain strategy is to purchase the stable precursor, 1-(9H-fluoren-9-yl)piperazine , and perform the final amination step in-house. This precursor is widely available and stable.

| Precursor Molecule | CAS | Vendor | SKU | Purity |

| 1-(9H-fluoren-9-yl)piperazine | 129604-54-2 | Fluorochem | F374590 | 98% (HCl Salt) |

| Enamine | EN300-66722 | 95%+ | ||

| Combi-Blocks | OR-1296 | 97% |

Technical Synthesis Guide: The "Self-Validating" Protocol

If direct sourcing fails or lead times are prohibitive, the conversion of the precursor (CAS 129604-54-2) to the target is a two-step protocol: N-Nitrosation followed by Reduction .

Reaction Pathway Visualization

Caption: Two-step synthesis via N-nitrosation and reduction. Step 1 requires strict temperature control to prevent decomposition.

Detailed Methodology

Step 1: N-Nitrosation

-

Dissolution: Dissolve 1-(9H-fluoren-9-yl)piperazine (1.0 eq) in 50% aqueous acetic acid or dilute HCl. Cool to 0–5°C in an ice bath.

-

Addition: Dropwise add a solution of sodium nitrite (NaNO2, 1.2 eq) in water. Critical: Maintain internal temperature <10°C to avoid exotherms.

-

Workup: Stir for 2 hours. The N-nitroso derivative typically precipitates as a yellow solid or oil. Extract with DCM, wash with NaHCO3, and dry.

-

Checkpoint: 1H NMR should show the disappearance of the NH signal and a shift in the piperazine ring protons (magnetic anisotropy of the N=O group).

-

Step 2: Reduction to N-Amine Option A: Zinc/Acetic Acid (Robust, Scalable)

-

Setup: Dissolve the N-nitroso intermediate in glacial acetic acid/water (1:1). Cool to 10°C.[4]

-

Reduction: Add Zinc dust (4.0 eq) in portions over 30 minutes. The reaction is exothermic; monitor temperature.

-

Isolation: Filter off Zinc salts. Basify filtrate with NaOH (pH > 12) and extract with Ethyl Acetate.

-

Purification: The product is an oxidatively sensitive oil/solid. Purify rapidly via flash chromatography (DCM/MeOH/NH3) or crystallize as the HCl salt.

Option B: LiAlH4 (Cleaner for small scale)

-

Suspend LiAlH4 (2.5 eq) in dry THF under Argon.

-

Add N-nitroso intermediate (dissolved in THF) dropwise at 0°C.

-

Reflux for 2 hours. Quench via Fieser method.

Quality Assurance & Handling Specifications

Critical Impurity Profile

When sourcing or synthesizing, you must screen for these specific impurities using LC-MS/HPLC.

| Impurity | Origin | Risk | Detection Method |

| Bis(fluorenyl)piperazine | Over-alkylation during precursor synthesis | Inert, but alters stoichiometry | HPLC (High retention time) |

| N-Nitroso intermediate | Incomplete reduction (Step 2) | Genotoxic / Carcinogenic | LC-MS (M-16 mass diff) |

| Fluorenone | Oxidation of fluorenyl group | Loss of active material | UV (Bright yellow, distinct UV) |

Stability & Storage

-

Oxidation Sensitivity: The N-amino group (hydrazine) is prone to air oxidation, forming hydrazones with atmospheric aldehydes or dimerizing to azo compounds.

-

Protocol: Store under Argon/Nitrogen at -20°C.

-

Form: The Dihydrochloride salt is significantly more stable than the free base. If purchasing custom synthesis, request the 2HCl salt form .

Sourcing Decision Tree

Use this logic flow to determine your procurement strategy.

Caption: Decision matrix balancing lead time against chemical handling capabilities.

References

-

BLD Pharm. Product Datasheet: 4-(9H-Fluoren-9-yl)piperazin-1-amine (CAS 893726-91-5).[2] Retrieved from

-

Fluorochem. Product Datasheet: 1-(9H-fluoren-9-yl)piperazine hydrochloride (CAS 129604-54-2).[5] Retrieved from

-

Katta, V., et al. (2010).[4] Synthesis of N-amino piperazines via N-nitrosation and reduction.[1][4] Journal of Medicinal Chemistry, 53(7), 2882. (Methodology adaptation for Step 1 & 2).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 25655: Fluorenyl-piperazine derivatives. Retrieved from

Sources

- 1. 1-Amino-4-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 2. 893726-91-5|4-(9H-Fluoren-9-yl)piperazin-1-amine|BLD Pharm [bldpharm.com]

- 3. 2453325-09-0|(9H-Fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to 1-(9H-fluoren-9-yl)piperazine and Piperazin-1-amine: A Comparative Analysis for Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs and its ability to impart favorable pharmacokinetic properties.[1][2][3] However, the strategic functionalization of this heterocycle dictates its ultimate role and efficacy in a drug candidate. This guide provides an in-depth technical comparison of two distinct piperazine-based building blocks: the sterically encumbered 1-(9H-fluoren-9-yl)piperazine and the versatile nucleophile piperazin-1-amine . We will dissect their fundamental structural differences, explore the resulting divergence in chemical reactivity, and elucidate how these characteristics translate into distinct applications in modern drug discovery workflows. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when selecting scaffolds for lead optimization and compound library synthesis.

Core Structural & Physicochemical Distinctions

At first glance, both molecules share the same six-membered piperazine core. However, the substituents at the N1 position create two profoundly different chemical entities. 1-(9H-fluoren-9-yl)piperazine features a bulky, tricyclic aromatic fluorenyl group directly attached to a nitrogen, while piperazin-1-amine possesses a primary amino group, rendering it a cyclic hydrazine derivative.

Caption: Chemical structures of 1-(9H-fluoren-9-yl)piperazine and piperazin-1-amine.

This fundamental structural variance has significant consequences for their physicochemical properties, which are critical determinants of a molecule's behavior in both chemical reactions and biological systems.

Table 1: Comparative Physicochemical Properties

| Property | 1-(9H-fluoren-9-yl)piperazine | Piperazin-1-amine | Rationale for Difference |

| CAS Number | 129604-54-2[4][5] | 30651-60-6[6][7] | Unique chemical identity. |

| Molecular Formula | C₁₇H₁₈N₂[4] | C₄H₁₁N₃[6] | The large fluorenyl group adds 13 carbons and 7 hydrogens. |

| Molecular Weight | 250.34 g/mol [8] | 101.15 g/mol [6][9] | Direct result of the massive fluorenyl substituent vs. an amino group. |

| Appearance | Solid | Liquid or Solid[10] | Higher molecular weight and planarity of the fluorenyl group favor a solid state. |

| Melting Point | 283-285 °C (decomp.)[5] | Not well-defined; often handled as a salt. | Stronger intermolecular forces (π-stacking) in the fluorenyl derivative. |

| Boiling Point | 402.2±35.0 °C (Predicted)[5] | ~180-190 °C (Predicted) | Higher mass and van der Waals forces require more energy to vaporize. |

| pKa (Predicted) | 8.70±0.10[5] | 9.73 (piperazine ring N), ~8.0 (exocyclic N) | The electron-withdrawing nature of the fluorenyl group slightly reduces the basicity of the distal secondary amine compared to unsubstituted piperazine (pKa ~9.73)[11]. The primary amine of piperazin-1-amine is less basic than the ring nitrogens. |

| XLogP3 / logP | 2.5 (Predicted)[8] | -1.1 (Predicted)[9] | The large, nonpolar, aromatic fluorenyl group drastically increases lipophilicity compared to the small, polar amino group. |

The most striking differences lie in the molecular weight and the octanol/water partition coefficient (XLogP). The fluorenyl substituent imparts significant lipophilicity and steric bulk, properties that are often exploited to enhance membrane permeability or to probe large, hydrophobic binding pockets in protein targets. Conversely, piperazin-1-amine is a small, hydrophilic molecule, making it an ideal starting point for building larger structures where water solubility is desired.

Synthesis, Reactivity, and Mechanistic Considerations

The divergent structures of these two molecules dictate entirely different synthetic strategies and reactivity profiles. Understanding these is key to their effective deployment in a synthetic workflow.

1-(9H-fluoren-9-yl)piperazine: A Sterically Hindered Scaffold

This compound is best understood as a piperazine molecule where one nitrogen is capped with a large, non-labile substituent. It is crucial to distinguish this from the well-known Fmoc (9-fluorenylmethoxycarbonyl) protecting group. In an Fmoc-protected amine, the fluorenyl moiety is linked via a carbamate and is designed for easy cleavage under basic conditions (e.g., with piperidine)[12][13]. In 1-(9H-fluoren-9-yl)piperazine, the group is directly bonded to the nitrogen, creating a stable C-N bond that is not intended for removal.

Synthesis: The synthesis is typically a straightforward nucleophilic substitution, where piperazine acts as the nucleophile, attacking a fluorenyl-based electrophile like 9-bromofluorene. Due to the symmetry of piperazine, controlling the reaction to achieve mono-substitution versus di-substitution is a primary challenge, often addressed by using a large excess of piperazine.

Reactivity: The sole reactive site for further elaboration is the secondary amine at the N4 position. This amine can undergo standard reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

The causality behind its reaction kinetics is dominated by the steric bulk of the fluorenyl group. This group can hinder the approach of reactants to the N4 amine, potentially requiring more forcing conditions (higher temperatures, longer reaction times) compared to less-substituted piperazines. This steric hindrance can, however, be advantageous in preventing undesired side reactions at other sites in a complex molecule.

Piperazin-1-amine: A Multifunctional Nucleophile

Piperazin-1-amine, or 1-aminopiperazine, is a trifunctional molecule containing a primary, secondary, and tertiary amine. The exocyclic primary amino group (-NH₂) is the most nucleophilic and generally the most reactive site.

Synthesis: A common and reliable laboratory-scale synthesis involves a two-step process starting from piperazine. This protocol serves as a self-validating system, as the intermediate and final products can be readily characterized to confirm the transformation.[10]

-

Nitrosation: Piperazine is reacted with a nitrosating agent (e.g., sodium nitrite in acidic solution) to form N-nitrosopiperazine.

-

Reduction: The resulting N-nitroso intermediate is then reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the final piperazin-1-amine.[10]

Reactivity: The presence of multiple reactive nitrogens makes chemoselectivity a key consideration.

-

Primary Amine (-NH₂): This is the primary handle for derivatization. It readily reacts with electrophiles and is particularly useful for forming hydrazones through condensation with aldehydes and ketones. This linkage is a common motif in medicinal chemistry.

-

Secondary Amine (-NH): The endocyclic secondary amine can also be functionalized. Selective protection of the primary amine may be required if modification at the secondary amine is desired.

-

Tertiary Amine: The endocyclic tertiary amine is generally non-reactive towards electrophiles but can be protonated or act as a hydrogen bond acceptor.

The versatility of this molecule allows it to serve as a linker, a pharmacophore, or a scaffold for building complex libraries of compounds. For example, it has been identified as having antiviral activity against viruses such as herpes simplex.[14]

Caption: Divergent reactivity of the two piperazine derivatives with a generic electrophile.

Strategic Applications in Drug Discovery

The choice between these two building blocks is a strategic decision driven by the goals of the drug discovery program.[15][16] They are not interchangeable and are selected for fundamentally different purposes.

Caption: Conceptual workflow showing strategic selection based on drug discovery goals.

-

1-(9H-fluoren-9-yl)piperazine is the building block of choice when the objective is to introduce a large, rigid, and lipophilic group. This is common in lead optimization where a structure-activity relationship (SAR) study suggests that a hydrophobic pocket in the target protein is unoccupied. The fluorenyl group can serve as an "anchor" to fill this space, potentially increasing binding affinity. Its rigidity can also help lock the molecule into a specific, active conformation.

-

Piperazin-1-amine is selected for its versatility in diversity-oriented synthesis. The primary amine provides a reliable reactive handle to connect the piperazine scaffold to a wide array of other chemical moieties. This is invaluable during the hit-to-lead phase, where researchers aim to quickly generate a large number of analogs to explore the chemical space around an initial hit compound. Its use as a linker can also be critical for developing bifunctional molecules like PROTACs or for tethering a molecule to a solid support for screening purposes.

Detailed Experimental Protocol: Synthesis of Piperazin-1-amine

This protocol describes a trusted, two-step synthesis from piperazine, adapted from established chemical literature.[10] Adherence to this procedure provides a reliable method for obtaining the target compound.

Objective: To synthesize Piperazin-1-amine from piperazine via an N-nitrosopiperazine intermediate.

PART A: Preparation of N-Nitrosopiperazine

Materials & Equipment:

-

Piperazine (anhydrous)

-

Sodium nitrite (NaNO₂)

-

6M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, ice-water bath, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a 250 mL round-bottom flask, dissolve piperazine (8.6 g, 100 mmol) in 60 mL of 6M HCl. Cool the solution to -10 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (6.9 g, 100 mmol) in 120 mL of deionized water.

-

Add the sodium nitrite solution dropwise to the cooled piperazine solution over a period of 1 hour, ensuring the temperature remains below 0 °C.

-

After the addition is complete, continue stirring at 0 °C for an additional 2 hours.

-

Carefully adjust the pH of the reaction mixture to 10 by slowly adding a concentrated NaOH solution while keeping the flask in the ice bath.

-

Transfer the basic solution to a separatory funnel and extract the product with chloroform (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield N-nitrosopiperazine, typically as a yellow oil.

PART B: Reduction to Piperazin-1-amine

Materials & Equipment:

-

N-Nitrosopiperazine (from Part A)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Three-neck flask with reflux condenser, dropping funnel, nitrogen inlet, magnetic stirrer.

Procedure:

-

CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

-

In a 500 mL three-neck flask, prepare a suspension of LiAlH₄ (2.3 g, 60 mmol) in 100 mL of anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C.

-

Dissolve N-nitrosopiperazine (2.3 g, 20 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel.

-

Add the N-nitrosopiperazine solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

-

Concentrate the mixture in vacuo and filter the resulting solids.

-

Wash the filter cake thoroughly with methanol. Combine the filtrate and washings and evaporate to dryness to yield crude piperazin-1-amine. The product can be further purified by column chromatography or distillation if required.

Conclusion

While both 1-(9H-fluoren-9-yl)piperazine and piperazin-1-amine are built upon the same piperazine framework, they are fundamentally different tools for the medicinal chemist.

-

1-(9H-fluoren-9-yl)piperazine is a specialist molecule, chosen for its steric bulk and lipophilicity . It serves as a large, conformationally rigid scaffold designed to interact with specific hydrophobic regions of a biological target.

-

Piperazin-1-amine is a versatile workhorse, selected for the high reactivity of its primary amino group . It functions as an adaptable linker and a gateway to vast chemical diversity, enabling the rapid synthesis and exploration of numerous analogs.

The expert application scientist understands that the selection of a chemical building block is not arbitrary but a deliberate, strategic choice. By appreciating the distinct causality between the structure, reactivity, and ultimate application of these two molecules, drug development professionals can more effectively design and synthesize the next generation of therapeutic agents.

References

-

Endotherm. (n.d.). 1-(9H-Fluoren-9-yl)-piperazine. Retrieved from Endotherm. [Link]

-

PubChem. (n.d.). Piperazin-1-amine hydrochloride. Retrieved from PubChem. [Link]

-

Pharmaffiliates. (n.d.). 1-Piperazinamine. Retrieved from Pharmaffiliates. [Link]

-

Panteleev, J., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia. [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Piperazineethanamine (CAS 140-31-8). Retrieved from Cheméo. [Link]

-

ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. Retrieved from ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Piperazin-1-amine. Retrieved from EPA CompTox Chemicals Dashboard. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from Organic Chemistry Portal. [Link]

-

PubChemLite. (n.d.). 1-(9h-fluoren-9-yl)piperazine (C17H18N2). Retrieved from PubChemLite. [Link]

-

ResearchGate. (n.d.). Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Retrieved from ResearchGate. [Link]

-

NIST. (n.d.). 1-Piperazineethanamine. Retrieved from NIST WebBook. [Link]

-

IntechOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from IntechOpen. [Link]

-

PubChem. (n.d.). 9H-fluoren-9-ylmethyl Piperazine-1-carboxylate. Retrieved from PubChem. [Link]

-

PubMed. (2013). An evolving role of piperazine moieties in drug design and discovery. Retrieved from PubMed. [Link]

-

Wikipedia. (n.d.). Aminoethylpiperazine. Retrieved from Wikipedia. [Link]

-

ConnectSci. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Retrieved from ConnectSci. [Link]

-

ResearchGate. (n.d.). Applications of piperazine scaffold in drug design. Retrieved from ResearchGate. [Link]

-

Taylor & Francis Online. (2023). Synthesis, Spectroscopic Analysis, Charge and Proton Transfer Interaction Studies...of Piperazin-1-Ium 4-Aminobenzoate Monohydrate. Retrieved from Taylor & Francis Online. [Link]

-

PubChem. (n.d.). 1-Aminopiperazine. Retrieved from PubChem. [Link]

-

MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Retrieved from MDPI Encyclopedia. [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from ResearchGate. [Link]

-

MDPI. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Retrieved from MDPI. [Link]

-

Journal of Applicable Chemistry. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved from Journal of Applicable Chemistry. [Link]

-

Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from Neuroquantology. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1-(9H-FLUOREN-9-YL)PIPERAZINE | 129604-54-2 [amp.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 30651-60-6|Piperazin-1-amine|BLD Pharm [bldpharm.com]

- 8. PubChemLite - 1-(9h-fluoren-9-yl)piperazine (C17H18N2) [pubchemlite.lcsb.uni.lu]

- 9. 1-Aminopiperazine | C4H11N3 | CID 147392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. chempep.com [chempep.com]

- 14. 1-AMINO PIPERAZINE | 30651-60-6 [chemicalbook.com]

- 15. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Comprehensive Technical Profile & Safety Protocols: 4-(9H-fluoren-9-yl)piperazin-1-amine

Compound Identification & Molecular Architecture[1]

This guide provides an in-depth technical analysis of 4-(9H-fluoren-9-yl)piperazin-1-amine , a specialized heterocyclic building block used in drug discovery and organic synthesis. Unlike standard safety data sheets (SDS), this document synthesizes structural reactivity with rigorous handling protocols.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 4-(9H-fluoren-9-yl)piperazin-1-amine |

| CAS Number | 893726-91-5 |

| Synonyms | 1-Amino-4-(9-fluorenyl)piperazine; N-(9-Fluorenyl)-N'-aminopiperazine |

| Molecular Formula | C₁₇H₁₉N₃ |

| Molecular Weight | 265.35 g/mol |

| SMILES | NN1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24 |

Structural Analysis

The molecule consists of three distinct functional domains, each contributing to its physicochemical and toxicological profile:

-

Fluorenyl Moiety (Lipophilic Domain): A bulky, aromatic tricyclic system that drives high lipophilicity (LogP > 2.5) and poor water solubility. It acts as a steric shield.

-

Piperazine Core (Linker): A semi-rigid, basic heterocycle. The secondary amines in piperazines are known skin sensitizers and irritants.

-

N-Amino Group (Reactive Warhead): The hydrazine-like motif (

) is the critical safety concern. It confers nucleophilicity and potential reducing properties, making the compound susceptible to oxidation and formation of reactive intermediates.

Physicochemical Properties[2][4][5][6][7]

Note: Experimental data for this specific CAS is limited. Values below represent high-confidence estimates based on structural analogs (1-aminopiperazine and 9-fluorenylpiperazine).

| Property | Value / Characteristic | Causality/Implication |

| Physical State | Off-white to pale yellow solid | Fluorenyl |

| Melting Point | 110–125 °C (Predicted) | Moderate MP due to molecular symmetry and H-bonding potential of the amine. |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Dominated by the hydrophobic fluorene group. |

| Solubility (Organic) | DMSO, DCM, Methanol, DMF | Soluble in polar aprotic solvents suitable for synthesis. |

| pKa (Conjugate Acid) | ~8.5 (Piperazine N) | Basic character requires storage away from acid vapors. |

| Reactivity | Air/Light Sensitive | The hydrazine moiety ( |

Hazard Identification & Toxicology (GHS)

Signal Word: WARNING

Hazard Classification (Derived from SAR)

Based on the Structural Activity Relationship (SAR) of 1-aminopiperazines and fluorene derivatives, this compound is classified as a Skin Sensitizer and Irritant .

-

H317: May cause an allergic skin reaction (Piperazine moiety).

-

H341 (Suspected): Hydrazine derivatives carry a structural alert for genotoxicity, though the steric bulk of fluorene may mitigate bioavailability. Treat as a potential mutagen.

Toxicology Rationale

-

Sensitization Mechanism: Piperazines are notorious for causing Type IV hypersensitivity reactions (contact dermatitis) and asthma-like symptoms upon inhalation. The

group increases nucleophilicity, potentially facilitating haptenization with skin proteins. -

Systemic Toxicity: While the fluorene group limits water solubility (reducing acute oral bioavailability compared to simple piperazines), the compound should be treated as Harmful if Swallowed (H302) until LD50 data proves otherwise.

Safe Handling & Engineering Controls

This section details the operational protocols required to handle CAS 893726-91-5 without compromising data integrity or personnel safety.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.

-

Static Control: The solid powder may accumulate static charge. Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Technical Justification |

| Hands | Double Nitrile Gloves (min 0.11mm) | Piperazines permeate latex. Double gloving prevents incidental contact with the sensitizing amine. |

| Eyes | Chemical Safety Goggles | Standard safety glasses are insufficient for fine powders that can drift into the lacrimal duct. |

| Respiratory | N95 (Solids) / P100 (if dusting) | If hood containment is breached, the |

| Body | Lab Coat + Tyvek Sleeves | Prevents accumulation of dust on forearm skin, a common sensitization route. |

Handling Decision Workflow